3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride
Description
3-(5-Bromopyridin-2-yl)oxetan-3-amine hydrochloride is a bicyclic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) fused to a 5-bromo-substituted pyridine moiety at the 2-position. The amine group at the 3-position of the oxetane is protonated as a hydrochloride salt, enhancing its stability and solubility. This compound is of significant interest in medicinal chemistry due to the oxetane ring’s ability to improve metabolic stability and solubility compared to larger cyclic ethers like tetrahydrofuran (oxolane) .
Molecular Formula: C₈H₁₀BrClN₂O
Molecular Weight: ~265.5 g/mol (calculated)
Key Features:
Properties
CAS No. |
1454907-51-7 |
|---|---|
Molecular Formula |
C8H10BrClN2O |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-1-2-7(11-3-6)8(10)4-12-5-8;/h1-3H,4-5,10H2;1H |
InChI Key |
DVGFVXGLCHUXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=C2)Br)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride typically involves the reaction of 5-bromopyridine-2-carbaldehyde with oxetan-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-bromopyridin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxetane Ring
3-(Pyridin-3-yl)oxetan-3-amine Dihydrochloride
- Structure : Pyridin-3-yl substituent instead of 5-bromopyridin-2-yl.
- Molecular Formula : C₈H₁₂Cl₂N₂O
- Molecular Weight : ~231.1 g/mol (base) + 72.9 g/mol (2HCl) = 304.0 g/mol (total)
- Key Differences :
3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride
- Structure : Aryl (3-fluorophenyl) substituent instead of heteroaryl.
- Molecular Formula : C₉H₁₀ClFN₂O
- Molecular Weight : ~232.6 g/mol
- Key Differences :
3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
- Structure : Trifluoromethyl group instead of bromopyridinyl.
- Molecular Formula: C₄H₇ClF₃NO
- Molecular Weight : ~189.5 g/mol
- Key Differences: CF₃ group is highly electronegative and lipophilic, favoring blood-brain barrier penetration.
Ring System Modifications
(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine Dihydrochloride
- Structure : Oxolane (five-membered tetrahydrofuran ring) instead of oxetane.
- Molecular Formula : C₉H₁₂BrCl₂N₂O
- Molecular Weight : ~332.0 g/mol
- Key Differences :
Salt Form and Pharmacokinetic Implications
| Compound | Salt Form | Solubility (Inferred) | Stability (Inferred) |
|---|---|---|---|
| 3-(5-Bromopyridin-2-yl)oxetan-3-amine HCl | Hydrochloride | Moderate | High (crystalline) |
| 3-(Pyridin-3-yl)oxetan-3-amine diHCl | Dihydrochloride | High | Moderate (hygroscopic) |
| 3-(3-Fluorophenyl)oxetan-3-amine HCl | Hydrochloride | Moderate | High |
Hydrochloride salts generally offer better crystallinity than dihydrochlorides, which may compromise stability under humid conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
